![molecular formula C14H20N4O3 B5668244 1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds involving 1,2,4-oxadiazole rings often employs strategies that incorporate heterocyclic chemistry techniques. For example, Rao et al. (2014) describe a process where chloromethylated 1,2,4-oxadiazole reacts with pyrrolidine, piperidine, and morpholine to yield corresponding substituted compounds, showcasing a versatile approach to modifying the oxadiazole core (Rao, Reddy, Jyotsna, & Sait, 2014). Similarly, Krolenko et al. (2016) synthesized new 1,2,4-oxadiazole derivatives with antimicrobial activity, indicating a methodological focus on introducing bioactive substituents (Krolenko, Vlasov, & Zhuravel, 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often characterized using spectroscopic and crystallographic techniques. Şahin et al. (2012) detailed the structure of a related oxadiazole compound through X-ray diffraction, highlighting the presence of hydrogen bonds and π-π interactions which are crucial for crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Oxadiazole compounds exhibit a range of chemical behaviors, including reactions with various nucleophiles and electrophiles. The synthesis routes often involve intermediate formation and subsequent cyclization, as demonstrated in the creation of bicyclic systems incorporating the 1,2,4-oxadiazole ring, where one-pot condensation strategies are employed for efficient synthesis (Kharchenko, Detistov, & Orlov, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The detailed characterization, including NMR, IR, and mass spectrometry, provides insights into the stability and reactivity of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, such as acidity, basicity, reactivity towards different chemical reagents, and photophysical properties, are determined by their molecular structure. For instance, the introduction of substituents at specific positions can significantly alter the electronic distribution, affecting the compound's reactivity and its potential biological activity (Khalid et al., 2016).
properties
IUPAC Name |
1-[2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10-15-14(16-21-10)11-4-7-17(8-5-11)13(20)9-18-6-2-3-12(18)19/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPHYRQIYHXXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCN(CC2)C(=O)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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